molecular formula C8H8N2O4 B13558016 3-(Hydroxymethyl)-5-nitrobenzamide

3-(Hydroxymethyl)-5-nitrobenzamide

Cat. No.: B13558016
M. Wt: 196.16 g/mol
InChI Key: KLYVKCAVCJRGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-5-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, featuring a hydroxymethyl group at the 3-position and a nitro group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-5-nitrobenzamide typically involves the nitration of 3-(Hydroxymethyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

    Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.

    Purification: Crystallization or recrystallization to obtain the pure compound.

    Quality Control: Analytical techniques such as HPLC or NMR to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-5-nitrobenzamide.

    Reduction: 3-(Hydroxymethyl)-5-aminobenzamide.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-(Hydroxymethyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-nitrobenzamide depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    3-(Hydroxymethyl)-5-aminobenzamide: The nitro group is reduced to an amino group.

    3-(Carboxymethyl)-5-nitrobenzamide: The hydroxymethyl group is oxidized to a carboxylic acid group.

Uniqueness

3-(Hydroxymethyl)-5-nitrobenzamide is unique due to the specific positioning of the hydroxymethyl and nitro groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3-(hydroxymethyl)-5-nitrobenzamide

InChI

InChI=1S/C8H8N2O4/c9-8(12)6-1-5(4-11)2-7(3-6)10(13)14/h1-3,11H,4H2,(H2,9,12)

InChI Key

KLYVKCAVCJRGCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)[N+](=O)[O-])CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.